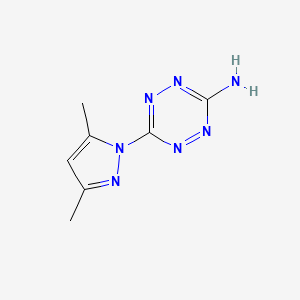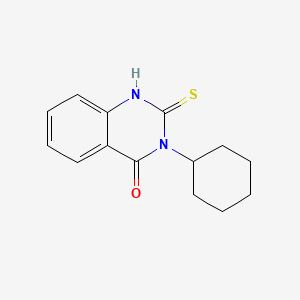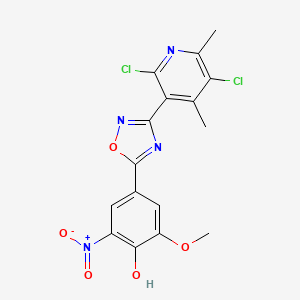
4-Phenyl-2-(piperidin-1-yl)quinazoline
描述
4-Phenyl-2-(piperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of a piperidine ring and a phenyl group into the quinazoline scaffold enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
作用机制
Target of Action
The primary targets of 4-Phenyl-2-(piperidin-1-yl)quinazoline are Pseudomonas aeruginosa and anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Pseudomonas aeruginosa is a common bacterium that can cause disease in animals, including humans. It is found in soil, water, skin flora, and most man-made environments throughout the world . ALK and ROS1 are proteins involved in cell growth and division .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also acts as an inhibitor of ALK and ROS1 . The compound decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathways include the quorum sensing system in Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial pathogenicity and invasion potential . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms, thereby reducing its pathogenicity .
Pharmacokinetics
The compound’s molecular weight is 2894 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
生化分析
Biochemical Properties
Quinazolinone derivatives, which 4-Phenyl-2-(piperidin-1-yl)quinazoline is part of, have been found to exhibit a wide range of pharmacological effects .
Cellular Effects
This compound has been found to have antimicrobial properties, particularly against Pseudomonas aeruginosa . It has been shown to inhibit biofilm formation, decrease cell surface hydrophobicity, and curtail the production of exopolysaccharides .
Molecular Mechanism
It has been suggested that it may act as an inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperidin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a piperidine moiety.
Phenyl Group Addition: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
4-Phenyl-2-(piperidin-1-yl)quinazoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated quinazoline derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
科学研究应用
4-Phenyl-2-(piperidin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
4-Phenylquinazoline: Lacks the piperidine ring, which may result in different pharmacological properties.
2-(Piperidin-1-yl)quinazoline: Lacks the phenyl group, affecting its biological activity.
4-Phenyl-2-(morpholin-1-yl)quinazoline: Contains a morpholine ring instead of piperidine, which can alter its chemical reactivity and biological effects.
Uniqueness
4-Phenyl-2-(piperidin-1-yl)quinazoline is unique due to the combined presence of the phenyl group and piperidine ring, which enhances its pharmacological profile and makes it a versatile compound for various scientific research applications.
属性
IUPAC Name |
4-phenyl-2-piperidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQEYHHPDXGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358069 | |
| Record name | 4-phenyl-2-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14005-51-7 | |
| Record name | 4-Phenyl-2-(1-piperidinyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14005-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenyl-2-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]-](/img/structure/B3047395.png)
![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)



![(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol](/img/structure/B3047402.png)

![Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-](/img/structure/B3047404.png)



![3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3047414.png)
